N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene-2-carboxamide moiety. The tert-butyl group at the 2-position of the pyrazole ring introduces steric bulk, which may influence conformational stability and intermolecular interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)17-12(9-7-19-8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGJZAGKUHNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The thieno[3,4-c]pyrazole scaffold fused with a thiophene-2-carboxamide group distinguishes it from triazepine- or thiazole-based analogs.
- Triazepine Derivatives: Compounds such as 7b and 7c () feature a thieno[2,3-e][1,2,4]triazepine core. These systems are less sterically hindered but exhibit comparable hydrogen-bonding capacity via NH and C=O groups .
- Thiazole Derivatives : Compounds like 10a-f () incorporate a thiazole ring, which introduces additional sulfur-mediated electronic effects but lacks the fused pyrazole architecture of the target compound .
Physical and Spectroscopic Properties
- Molecular Weight : The target compound’s molecular weight (estimated via analog BF96306: 372.48 g/mol) is comparable to triazepine derivatives (e.g., 7b : ~350 g/mol) but higher than simpler thiazole analogs .
- Spectroscopic Features :
- IR Spectroscopy : All compounds show NH (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, but the target compound’s tert-butyl group may suppress certain vibrational modes .
- NMR : The tert-butyl group in the target compound generates a distinct singlet at ~1.4 ppm (¹H NMR) and ~30 ppm (¹³C NMR), absent in other derivatives .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-carboxamide
- Molecular Formula: C17H26N4O3S
- Molecular Weight: 366.47834 g/mol
- SMILES Representation: CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may exert its effects by:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in disease processes.
- Receptor Binding: It may bind to specific receptors, altering their activity and leading to desired biological effects.
Antitumor Activity
Research indicates that derivatives of thienopyrazole compounds exhibit significant antitumor activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit key targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives. In vitro assays have shown that certain derivatives exhibit significant activity against various bacterial strains, indicating their potential as antimicrobial agents .
Research Findings
Case Studies
-
Case Study on Antitumor Activity:
A study conducted on a series of pyrazole derivatives indicated that compounds similar to this compound displayed potent inhibitory effects on cancer cell lines (MCF7). The mechanism was linked to the inhibition of key signaling pathways involved in cell growth . -
Case Study on Anti-inflammatory Effects:
In an experimental model of inflammation, the compound significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests a protective effect against inflammation-mediated damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
